molecular formula C6H6NNaO6S2 B7881499 Sodium;2-aminobenzene-1,4-disulfonate;hydron

Sodium;2-aminobenzene-1,4-disulfonate;hydron

Cat. No.: B7881499
M. Wt: 275.2 g/mol
InChI Key: SYFQTIIOWUIZGU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-amino-1,4-benzenedisulfonate typically involves the sulfonation of aniline derivatives. One common method includes the reaction of aniline with fuming sulfuric acid, which introduces sulfonic acid groups at the 1 and 4 positions of the benzene ring . The reaction is carried out under controlled temperature conditions to ensure the selective sulfonation of the desired positions.

Industrial Production Methods

In industrial settings, the production of sodium 2-amino-1,4-benzenedisulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-1,4-benzenedisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of sodium 2-amino-1,4-benzenedisulfonate involves its ability to participate in various chemical reactions due to the presence of reactive amino and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-amino-1,4-benzenedisulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of reactive dyes and other specialized applications .

Properties

IUPAC Name

sodium;2-aminobenzene-1,4-disulfonate;hydron
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQTIIOWUIZGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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